2,5-Diphenylhexa-2,4-dienedioic acid
Description
Structure
3D Structure
Properties
CAS No. |
62498-09-3 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2,5-diphenylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C18H14O4/c19-17(20)15(13-7-3-1-4-8-13)11-12-16(18(21)22)14-9-5-2-6-10-14/h1-12H,(H,19,20)(H,21,22) |
InChI Key |
FQXVKGOPUPEXMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diphenylhexa 2,4 Dienedioic Acid and Analogs
Construction of the Hexa-2,4-dienedioic Acid Core
The foundation for synthesizing the target molecule is the hexa-2,4-dienedioic acid structure, a six-carbon chain with two carboxylic acid groups and a conjugated diene system. This core can be sourced or constructed through various methods, with muconic acid and its derivatives being primary starting materials.
Strategies from Muconic Acid and its Derivatives
Muconic acid, systematically named hexa-2,4-dienedioic acid, is a key precursor for various commodity chemicals and polymers. rsc.orgrsc.org It exists in three geometric isomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid. tandfonline.com These isomers serve as versatile building blocks for further chemical elaboration.
cis,cis-Muconic acid is a common starting point, often produced through biological or chemoenzymatic methods. tandfonline.com A notable and sustainable route involves the "intradiol" cleavage of catechol by ring-cleaving dioxygenase enzymes, which are found in microorganisms like Pseudomonas putida. rsc.orgtandfonline.com This biocatalytic approach offers a streamlined conversion of catechol directly to cis,cis-muconic acid under mild conditions. rsc.orgrsc.org The native cis,cis isomer can be subsequently isomerized to the more thermodynamically stable trans,trans form, for example, through iodine-catalyzed isomerization, providing access to different stereochemistries for the diene core. mdpi.com
| Property | cis,cis-Muconic Acid | trans,trans-Muconic Acid |
| Systematic Name | (2Z,4Z)-Hexa-2,4-dienedioic acid | (2E,4E)-Hexa-2,4-dienedioic acid |
| CAS Number | 1119-72-8 | 3588-17-8 |
| Molecular Formula | C₆H₆O₄ | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol | 142.11 g/mol |
| Typical Source | Biocatalytic oxidation of catechol | Isomerization of cis,cis-isomer |
This table presents a comparison of the key isomers of muconic acid used as precursors.
To increase the reactivity of the carboxylic acid groups for subsequent acylation reactions, muconic acid is converted into its corresponding diacyl chloride, muconoyl chloride. This transformation is a standard procedure in organic synthesis, typically achieved by treating the dicarboxylic acid with a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this purpose. The reaction replaces the -OH group of each carboxylic acid moiety with a chlorine atom, creating a highly reactive acyl chloride functional group that is susceptible to nucleophilic attack.
Formation of Conjugated Diene Systems
The conjugated diene system is an intrinsic feature of the muconic acid backbone. Modern synthetic strategies increasingly favor biocatalytic methods for its formation due to their high selectivity and environmentally benign nature. rsc.org The enzymatic oxidation of catechols using non-heme iron ring-cleaving dioxygenases is a direct and efficient route to produce the cis,cis-muconic acid core, which already contains the required C2-C3 and C4-C5 double bonds in conjugation. rsc.org This method avoids the harsher conditions and potential side reactions associated with traditional chemical syntheses, providing direct access to the desired conjugated diene structure. rsc.org
Introduction and Functionalization with Phenyl Moieties
With the activated muconoyl chloride core in hand, the next phase of the synthesis is the introduction of phenyl groups onto the carbon backbone. The Friedel-Crafts acylation is the quintessential reaction for this type of C-C bond formation between an aliphatic acyl group and an aromatic ring.
Friedel-Crafts Acylation with Arenes
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com To synthesize 2,5-Diphenylhexa-2,4-dienedioic acid, muconoyl chloride is treated with at least two equivalents of benzene (B151609) (the arene) and a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.org
The mechanism proceeds through the formation of a highly electrophilic acylium ion. sigmaaldrich.comkhanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to generate the acylium ion. sigmaaldrich.com This ion then acts as the electrophile, which is attacked by the electron-rich π-system of the benzene ring. Subsequent loss of a proton from the aromatic ring restores its aromaticity and results in the formation of an aryl ketone. khanacademy.org In this specific synthesis, the process occurs at both ends of the muconoyl chloride molecule, leading to the attachment of a phenyl group at the C2 and C5 positions of the hexa-2,4-dienedioic acid backbone. The resulting product is a diketone, which in this specific structural context, is the target molecule this compound. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation on the newly attached phenyl rings. organic-chemistry.org
| Component | Role in Reaction | Example |
| Arene | Nucleophile / Source of Phenyl Group | Benzene |
| Acyl Halide | Electrophile Precursor | Muconoyl Chloride |
| Lewis Acid | Catalyst (activates the acyl halide) | Aluminum Chloride (AlCl₃) |
| Product | Monoacylated Aryl Ketone | This compound |
This table summarizes the key components and their roles in the Friedel-Crafts acylation step for the synthesis of the target compound.
Palladium-Catalyzed Coupling Reactions (e.g., [3+2] Cycloadditions for Derivatives)
Palladium catalysis offers a versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds. While cross-coupling reactions like the Heck or Suzuki reactions could theoretically be employed to construct the diarylhexadiene skeleton (e.g., by coupling a dihalogenated hexadiene with phenylboronic acid), the specified outline highlights [3+2] cycloaddition reactions for creating derivatives.
Palladium-catalyzed [3+2] cycloaddition reactions are powerful methods for constructing five-membered rings. These reactions typically involve a three-atom component (like a vinylcyclopropane) that, upon activation by a palladium catalyst, forms a zwitterionic π-allyl complex. This intermediate can then be trapped by a two-atom component (a dipolarophile) to form a cyclopentane (B165970) derivative. While this methodology is not ideal for synthesizing the linear this compound itself, it is highly relevant for creating complex, cyclic analogs or derivatives that might incorporate the hexadiene backbone into a more rigid, polycyclic structure.
Approaches to Diaryl-Substituted Hexadienes
The formation of the C=C double bonds of the hexadiene system is a critical step. Olefination reactions, particularly the Wittig reaction, are premier methods for converting carbonyl compounds into alkenes. wikipedia.orglumenlearning.com
A plausible strategy for assembling the 2,5-diphenylhexa-2,4-diene core involves a double Wittig reaction. This could be approached in two ways:
Convergent Approach: Reaction of two equivalents of a phosphorus ylide derived from a benzyl (B1604629) halide (e.g., benzyltriphenylphosphonium (B107652) bromide) with a four-carbon dialdehyde (B1249045) (e.g., succinaldehyde).
Linear Approach: Reaction of a bis-ylide generated from a 1,4-dihalobutane with two equivalents of benzaldehyde (B42025).
The Wittig reaction proceeds via the nucleophilic attack of the ylide on a carbonyl carbon, forming a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.comtotal-synthesis.com The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the substituents on the ylide, with stabilized ylides generally favoring the E-alkene. organic-chemistry.org For the synthesis of the hexadiene, careful choice of reagents and reaction conditions would be necessary to control the geometry of the two double bonds.
Targeted Synthesis of Dicarboxylic Acid Functionality
Once a suitable 2,5-diphenyl-substituted hexadiene precursor is obtained, the terminal carbons must be converted into carboxylic acid groups. This can be achieved through direct carboxylation of an organometallic intermediate or by the oxidation of pre-installed functional groups.
Carboxylation Strategies
Carboxylation involving organometallic reagents is a direct method for forming C-C bonds with carbon dioxide to produce carboxylic acids. A potential synthetic route would involve the preparation of a precursor such as 1,6-dihalo-2,5-diphenylhexa-2,4-diene. This dihalide could then be converted into a di-Grignard or di-organolithium reagent by treatment with magnesium or an alkyllithium reagent, respectively. The subsequent reaction of this dianionic species with an excess of solid carbon dioxide (dry ice), followed by an acidic workup, would yield the target this compound.
Oxidation of Precursor Structures
The oxidation of primary alcohols, aldehydes, or even alkyl groups attached to a conjugated system is a classic and reliable method for synthesizing carboxylic acids. This strategy requires the initial synthesis of a hexadiene precursor bearing oxidizable functional groups at the 1 and 6 positions.
For instance, a precursor like 1,6-dimethyl-2,5-diphenylhexa-2,4-diene could be synthesized. The methyl groups, being in an allylic/benzylic-type position, would be susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
This approach is analogous to the industrial synthesis of furan-2,5-dicarboxylic acid (FDCA), a structurally related bio-based monomer, where 5-hydroxymethylfurfural (B1680220) (HMF) is catalytically oxidized in air. researchgate.netsci-hub.senih.gov In this process, both the terminal alcohol and aldehyde groups of HMF are oxidized to carboxylic acids. rsc.org This well-established industrial transformation underscores the viability of synthesizing dicarboxylic acids via the oxidation of precursors with terminal alcohol, aldehyde, or methyl groups.
Stereoselective Synthesis and Control of Isomer Purity
Key strategies for the stereoselective synthesis of this compound and its analogs revolve around well-established olefination reactions, such as the Perkin and Wittig reactions, where reaction conditions and reagent choice can influence the stereochemical outcome.
Perkin Condensation for (E,E)-Isomer Synthesis
The Perkin reaction, a condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid, is a classical method for the synthesis of α,β-unsaturated aromatic acids. nih.govrsc.org By adapting this reaction, it is plausible to synthesize this compound. The reaction would likely involve the condensation of benzaldehyde with a suitable succinic anhydride derivative or a related precursor. Generally, the Perkin reaction favors the formation of the more thermodynamically stable trans (E) isomer. rsc.org
The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. Subsequent elimination of a water molecule leads to the formation of the double bond. The thermodynamic preference for the E-isomer arises from the minimization of steric hindrance between the bulky phenyl and carboxyl groups. To achieve a high yield of the (E,E) isomer of this compound, the reaction conditions, such as temperature and catalyst, would need to be carefully optimized.
| Reaction | Reactants | Expected Major Isomer | Rationale for Stereoselectivity |
| Perkin-type Condensation | Phenylacetic anhydride and glyoxal | (E,E)-2,5-Diphenylhexa-2,4-dienedioic acid | Thermodynamic control favoring the less sterically hindered product. |
Wittig Reaction and its Modifications for Stereocontrol
The Wittig reaction provides a versatile route to alkenes with a high degree of control over the location of the double bond. libretexts.orgmnstate.eduorganic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.
Stabilized Ylides for (E)-Isomer Preference: Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of (E)-alkenes. organic-chemistry.orgnih.gov For the synthesis of the (E,E)-isomer of this compound, a double Wittig reaction using a stabilized phosphorus ylide derived from a phenylacetic ester derivative could be employed with a central dialdehyde like glyoxal.
Non-Stabilized Ylides for (Z)-Isomer Preference: Conversely, non-stabilized ylides, typically those with alkyl substituents, tend to produce (Z)-alkenes. nih.gov Synthesizing the (Z,Z)-isomer would require a double Wittig reaction with a non-stabilized ylide, although achieving high selectivity can be challenging.
The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of (E)-alkenes from non-stabilized ylides. This involves the use of a strong base at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to favor the formation of the threo-betaine, which then eliminates to give the (E)-alkene.
| Ylide Type | Reactant 1 | Reactant 2 | Expected Predominant Isomer |
| Stabilized | Glyoxal | (Carboethoxymethylidene)triphenylphosphorane (from ethyl phenylacetate) | (2E,4E)-diethyl 2,5-diphenylhexa-2,4-dienedioate |
| Non-stabilized | Phenylglyoxal | Benzyltriphenylphosphonium halide | Mixture of isomers, with potential for Z-selectivity under specific conditions |
Control of Isomer Purity
Even with stereoselective methods, mixtures of isomers are often obtained. Therefore, the control of isomer purity relies on effective separation and purification techniques.
Fractional Crystallization: Geometric isomers often exhibit different physical properties, such as solubility and melting point. These differences can be exploited for separation by fractional crystallization. By carefully selecting the solvent and controlling the crystallization conditions, it may be possible to selectively crystallize one isomer from a mixture.
Chromatography: Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are powerful tools for separating geometric isomers. The choice of the stationary and mobile phases is critical for achieving good separation.
Spectroscopic Characterization for Purity Assessment
The purity of the synthesized isomers must be verified using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is particularly useful for distinguishing between (E) and (Z) isomers. The coupling constants (J-values) of the vinylic protons are typically larger for trans protons (around 12-18 Hz) than for cis protons (around 6-12 Hz).
Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can also provide information about the stereochemistry. The out-of-plane C-H bending vibration for trans double bonds is typically observed around 960-980 cm-1, while the corresponding vibration for cis double bonds is found at a lower frequency.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The λmax and molar absorptivity in the UV-Vis spectrum can differ between geometric isomers due to differences in conjugation and molecular planarity.
By combining stereoselective synthetic strategies with rigorous purification and characterization techniques, it is possible to obtain pure isomers of this compound for further study and application.
Reaction Mechanisms and Mechanistic Interpretations of 2,5 Diphenylhexa 2,4 Dienedioic Acid Transformations
Electrophilic Activation in Conjugated Carboxylic Acids
The carboxylic acid groups in a conjugated system can be activated by electrophiles, most commonly through protonation in acidic media. This activation enhances the electrophilicity of the molecule, facilitating subsequent reactions.
In the presence of a strong acid, a carboxylic acid can act as a base and accept a proton. stackexchange.com An equilibrium is established between the neutral carboxylic acid and its protonated form, an oxonium ion. Protonation can theoretically occur on either the hydroxyl oxygen or the carbonyl oxygen. However, protonation of the carbonyl oxygen is significantly more favorable because the resulting positive charge is delocalized through resonance, which provides substantial stabilization. organicchemistrytutor.com Protonation of the hydroxyl oxygen would result in a localized positive charge, which is less stable. organicchemistrytutor.com
This protonation equilibrium can be observed and studied using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy : The acidic proton of a carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region of the spectrum. libretexts.orglibretexts.org Upon protonation in a strong acid, the electronic environment of all protons changes, leading to shifts in their resonance frequencies. A key technique for identifying the acidic proton signal is deuterium (B1214612) exchange; upon adding a small amount of deuterium oxide (D₂O) to the sample, the –COOH proton is replaced by deuterium, causing its signal to disappear from the ¹H NMR spectrum. libretexts.orgntu.edu.sg
¹³C NMR Spectroscopy : The carbonyl carbon of a carboxylic acid is also characteristically deshielded, absorbing in the 160-185 ppm range. pressbooks.pub Its chemical shift is sensitive to protonation and changes in the electronic structure of the molecule.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Signal Characteristics |
|---|---|---|---|
| ¹H | -COOH | 10 - 13 | Broad singlet, disappears upon D₂O exchange. libretexts.orglibretexts.org |
| ¹H | α-Protons (-CH-COOH) | 2 - 3 | Deshielded relative to simple alkanes. libretexts.org |
| ¹³C | Carbonyl Carbon (C=O) | 160 - 185 | Strongly deshielded. pressbooks.pub |
The strength of the acid used as a catalyst influences not only the position of the protonation equilibrium but also the reactivity and selectivity of subsequent reactions involving the conjugated diene. In the case of electrophilic addition to a conjugated diene like 2,5-Diphenylhexa-2,4-dienedioic acid, the initial step is the protonation of one of the double bonds. libretexts.org This forms a resonance-stabilized allylic carbocation intermediate, which can be attacked by a nucleophile at two different positions. pressbooks.pub
This leads to two possible products: the 1,2-addition product and the 1,4-addition product. masterorganicchemistry.com The ratio of these products is often dependent on the reaction conditions, which are linked to the acid strength and reversibility of the protonation step. quimicaorganica.org
Kinetic Control : At lower temperatures and under conditions where the initial protonation is irreversible, the reaction is under kinetic control. The major product is the one that is formed fastest, which typically arises from the nucleophile attacking the carbon atom in the allylic cation that bears the largest partial positive charge. masterorganicchemistry.comchemistrysteps.com This often favors the 1,2-adduct. masterorganicchemistry.com
Thermodynamic Control : At higher temperatures, the initial protonation and subsequent nucleophilic attack can become reversible. masterorganicchemistry.com This allows an equilibrium to be established between the starting materials, the intermediate, and the products. The major product will be the most thermodynamically stable one, which is often the 1,4-adduct due to the formation of a more substituted (and thus more stable) double bond. masterorganicchemistry.comchemistrysteps.com
Therefore, the choice of acid and reaction temperature can be used to selectively favor the formation of one constitutional isomer over the other.
Reduction Pathways of Diene and Carbonyl Moieties
The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the carbon-carbon double bonds of the diene and the carbonyl groups of the carboxylic acids.
In general, carbon-carbon double and triple bonds are more readily reduced by catalytic hydrogenation than carbonyl groups. libretexts.org It is relatively straightforward to selectively hydrogenate the diene system in this compound while leaving the carboxylic acid groups intact. This is because carboxylic acids are comparatively unreactive towards catalytic hydrogenation under mild conditions (e.g., standard temperature and pressure with a Pd/C catalyst). libretexts.org
Conversely, the reduction of carboxylic acids to primary alcohols is a more difficult transformation that requires more powerful reducing agents or more forcing catalytic conditions. libretexts.org Specialized catalyst systems, such as those based on Rhenium-Palladium (Re-Pd) or certain Platinum formulations, have been developed for the effective hydrogenation of dicarboxylic acids to their corresponding diols. researchgate.netresearchgate.net
| Functional Group | Catalytic Hydrogenation (e.g., H₂, Pd/C, mild conditions) | Catalytic Hydrogenation (e.g., H₂, Re-Pd, harsh conditions) |
|---|---|---|
| Alkene (C=C) | Readily Reduced | Readily Reduced |
| Carboxylic Acid (C=O) | Generally Unreactive libretexts.org | Reduced to Alcohol researchgate.net |
Catalytic hydrogenation of the diene moiety is a heterogeneous process that occurs on the surface of a solid metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst). libretexts.org The generally accepted mechanism involves several key steps:
Adsorption : Both the hydrogen gas (H₂) and the diene are adsorbed onto the surface of the metal catalyst. The H-H bond in hydrogen is weakened, and the molecule effectively dissociates into hydrogen atoms bound to the metal surface. libretexts.orgmasterorganicchemistry.com The diene coordinates to the metal surface through its π-bonds. masterorganicchemistry.com
Hydrogen Transfer (Insertion) : The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bonds. libretexts.org This occurs in a stepwise manner, forming a partially hydrogenated intermediate that remains bound to the catalyst surface.
Desorption : Once the addition of hydrogen is complete, the resulting saturated product (2,5-diphenylhexanedioic acid) has a lower affinity for the catalyst surface and is desorbed, freeing the active site for another catalytic cycle. libretexts.org
A crucial stereochemical feature of this mechanism is that both hydrogen atoms are typically delivered to the same face of the double bond system, resulting in a syn-addition. libretexts.orgyoutube.com The catalyst surface coordinates the diene and delivers the hydrogen atoms from one side before the molecule desorbs.
Pericyclic Reactions (e.g., Diels-Alder Cycloadditions for related diacids)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The most prominent example for a conjugated diene is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a six-membered ring. wikipedia.orgsigmaaldrich.com
Theoretically, this compound can act as the diene component in a Diels-Alder reaction. The feasibility and rate of such a reaction would be significantly influenced by its substituents.
Electronic Effects : A standard Diels-Alder reaction is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. youtube.com In this compound, the carboxylic acid groups are electron-withdrawing, which would decrease the electron density of the diene system. This deactivation makes it less nucleophilic and thus less reactive toward a typical electron-poor dienophile in a normal-electron-demand Diels-Alder reaction. khanacademy.org
Steric and Conformational Requirements : For the reaction to occur, the diene must be able to adopt an s-cis conformation (where both double bonds are on the same side of the central single bond). khanacademy.org The presence of bulky phenyl and carboxylic acid groups at the C2 and C5 positions could introduce steric hindrance that disfavors the adoption of the required planar s-cis geometry, potentially slowing or inhibiting the reaction.
While specific examples of this compound participating in Diels-Alder reactions are not prominent in the literature, the principles of pericyclic reactions suggest it would be a relatively electron-poor diene, potentially suitable for inverse-electron-demand Diels-Alder reactions if paired with a very electron-rich dienophile.
Solid-State Reactivity and Topochemical Control
Solid-state reactions are governed by the principle of topochemical control, where the crystal packing of the reactant molecules predetermines the structure of the product. This control often leads to high stereoselectivity, as the reaction proceeds with minimal atomic and molecular movement. The pioneering work of Schmidt on the photodimerization of cinnamic acids laid the foundation for understanding these transformations, establishing the "topochemical postulate." This postulate suggests that for a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of neighboring molecules must be parallel and separated by a distance of less than 4.2 Å.
For derivatives of muconic acid, which possess a butadiene system, solid-state photoreactivity has been observed to yield cyclobutane (B1203170) derivatives. Studies on trans,trans-muconic acid and its cis,cis-isomer, both of which crystallize in unit cells with a shortest axis of approximately 4 Å, have demonstrated their propensity to form vinyl-substituted cyclobutanes upon irradiation. rsc.org This reactivity is a direct consequence of the favorable alignment of the molecules in the crystal lattice.
In the case of this compound, the bulky phenyl substituents are expected to play a crucial role in determining the crystal packing. The intermolecular interactions, including hydrogen bonding between the carboxylic acid groups and π-π stacking of the phenyl rings, will dictate the proximity and orientation of the reactive double bonds. While specific crystallographic and reactivity data for this compound remains to be fully elucidated in publicly available literature, the principles of topochemistry suggest that its solid-state photochemical behavior will be highly dependent on its polymorphic form.
It has been noted that for some diarylpolyenes, a lack of photoreactivity in the solid state can be attributed to unfavorable crystal packing, where the double bonds are not suitably aligned for cycloaddition. nih.gov Therefore, the solid-state reactivity of this compound is contingent on achieving a crystal structure that adheres to the topochemical requirements for dimerization or polymerization. The formation of dimers and oligomers through both 1,2- and 1,4-addition mechanisms has been observed for the parent trans,trans-muconic acid and its monomethyl ester, suggesting potential reaction pathways for its diphenyl-substituted counterpart. rsc.org
Isomerization Dynamics under Diverse Reaction Conditions
The isomerization of the double bonds in dienoic acids and their esters is a fundamental transformation that can be induced by various stimuli, including light and heat, and can be influenced by the reaction medium. The interconversion between E and Z isomers is a key aspect of the chemistry of these compounds.
Photochemical isomerization often proceeds through excited states, and the presence of catalysts can significantly influence the outcome. For instance, Lewis acids have been shown to affect the photoisomerization of conjugated dienoic esters. researchgate.net In the absence of catalysts, the irradiation of compounds like methyl (E,E)-2,4-hexadienoate leads to a nonselective mixture of all four possible stereoisomers. researchgate.net This suggests that in solution, where molecules have greater freedom of movement, the isomerization of this compound would likely result in a complex mixture of its isomers.
The introduction of phenyl substituents, as in methyl (E,E)-5-phenyl-2,4-pentadienoate, can direct the isomerization to a specific double bond in the presence of a Lewis acid. researchgate.net This highlights the potential for controlling the isomerization of this compound through the use of appropriate catalysts that can coordinate with the carboxylic acid groups.
In the solid state, the dynamics of isomerization are intrinsically linked to the constraints of the crystal lattice. Any significant change in molecular geometry, such as the conversion from a trans to a cis configuration, would require sufficient free volume within the crystal to accommodate this change. If the crystal packing is too dense, isomerization may be inhibited. Conversely, the energy of the incident light could induce lattice vibrations and create transient voids, facilitating isomerization. The specific conditions under which solid-state isomerization of this compound occurs, and the resulting isomeric ratios, would be highly dependent on the crystal structure and the nature of the intermolecular forces at play.
Theoretical and Computational Investigations of 2,5 Diphenylhexa 2,4 Dienedioic Acid
Electronic Structure Calculations (e.g., Density Functional Theory, DFT)
Detailed electronic structure calculations for 2,5-diphenylhexa-2,4-dienedioic acid have not been reported. Such studies, particularly using Density Functional Theory (DFT), would be invaluable for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
A thorough analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal insights into the molecule's electronic properties. The distribution of electron density could pinpoint regions susceptible to electrophilic or nucleophilic attack, offering a theoretical basis for its reactivity. The extended conjugation system, encompassing the two phenyl rings and the dienedioic acid backbone, is expected to significantly influence the electronic landscape of the molecule.
Computational methods are powerful tools for predicting various spectroscopic properties. For this compound, theoretical calculations could forecast its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions could then be correlated with experimental data to validate the computational models and provide a more profound interpretation of the spectral features.
Reaction Pathway Modeling and Transition State Analysis
The mechanistic details of reactions involving this compound remain computationally unexamined. Modeling potential reaction pathways and analyzing the associated transition states would provide critical information about reaction kinetics and thermodynamics.
By mapping the energetic profiles of potential reactions, such as esterification, decarboxylation, or addition reactions across the double bonds, researchers could determine the most favorable mechanistic routes. This would involve locating transition state structures and calculating activation energies, thereby providing a quantitative understanding of the reaction dynamics.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the this compound structure, particularly the rotation around the single bonds, suggests the existence of multiple conformers. A systematic conformational analysis would be essential to identify the most stable geometries. Furthermore, molecular dynamics (MD) simulations could offer a dynamic picture of the molecule's behavior over time, revealing how its conformation changes in response to its environment, such as in different solvents or at various temperatures.
Simulation of Intermolecular Interactions and Self-Assembly Processes
The presence of carboxylic acid functional groups and phenyl rings suggests that this compound could participate in a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. Simulations of these interactions are crucial for understanding how the molecules organize in the solid state and in solution. Such studies could predict potential crystal structures and the propensity for self-assembly into larger, ordered structures, which could have implications for materials science applications.
Derivatization and Functionalization Strategies of 2,5 Diphenylhexa 2,4 Dienedioic Acid
Amidation and Peptide Coupling Approaches
The carboxylic acid functionalities of 2,5-diphenylhexa-2,4-dienedioic acid can be readily converted into amides through reactions with primary or secondary amines. This transformation is significant for the synthesis of polymers, pharmaceuticals, and other advanced materials.
Direct reaction of a carboxylic acid and an amine is generally not efficient for forming an amide bond. ucalgary.ca To facilitate this reaction, coupling reagents are employed to activate the carboxylic acid. A widely used class of coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). ucalgary.capeptide.com These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. ucalgary.ca
In peptide synthesis, where the preservation of stereochemical integrity is crucial, the use of carbodiimides is often accompanied by additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.com The formation of an OBt ester as an intermediate couples with primary amines with little racemization. peptide.com Other effective coupling reagents include (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), which is particularly useful for coupling N-methyl amino acids. peptide.com
Recent advancements have focused on developing "green" and one-pot amidation processes that avoid traditional coupling reagents. These methods may rely on the in-situ formation of thioesters, which then react with amines to form the desired amide. rsc.org
The table below summarizes some common peptide coupling reagents.
| Coupling Reagent | Additive (if any) | Key Features |
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt | Commonly used, byproduct is a precipitate |
| DIC (Diisopropylcarbodiimide) | HOBt | Used in solid-phase synthesis, soluble urea (B33335) byproduct |
| EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) | Water-soluble, easy removal of byproducts | |
| PyAOP | Highly effective, especially for hindered couplings |
Modifications of the Phenyl Rings (e.g., Substitution Patterns)
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com These modifications can significantly alter the electronic and steric properties of the molecule. The existing substituents on the benzene (B151609) ring will direct the position of the incoming electrophile. libretexts.org
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The nitro group is a meta-director and a deactivator. libretexts.org
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as FeCl₃ or FeBr₃. masterorganicchemistry.com Halogens are ortho-, para-directing deactivators. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com This reaction is reversible. libretexts.org The sulfonic acid group is a meta-director.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst like AlCl₃. This reaction is prone to carbocation rearrangements and polyalkylation. youtube.com
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. The acyl group is a deactivating meta-director.
The directing effects of the substituents already present on the phenyl rings will determine the regioselectivity of these reactions. libretexts.org
The following table provides an overview of common electrophilic aromatic substitution reactions.
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |
| Bromination | Br₂, FeBr₃ | Br⁺ |
| Sulfonation | SO₃, H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ |
Reactions Involving the Conjugated Diene System
The conjugated diene system in this compound is a site for various addition and cycloaddition reactions. The delocalized π-electron system allows for 1,2- and 1,4-addition pathways.
In the presence of electrophilic reagents like hydrogen halides (HBr), addition can occur across one of the double bonds (1,2-addition) or across the entire conjugated system (1,4-addition). masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate. The ratio of the 1,2- and 1,4-addition products is often dependent on the reaction temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct. masterorganicchemistry.com Free radical addition to conjugated dienes can also yield a mixture of 1,2- and 1,4-addition products. slideshare.net
The conjugated diene can also undergo oxidative cleavage. Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the double bonds, leading to the formation of carboxylic acids or ketones, depending on the substitution pattern of the alkene. stackexchange.com
Furthermore, dienedioic acids can serve as building blocks in palladium-catalyzed decarboxylative coupling reactions. This approach allows for the installation of a diene scaffold with broad substrate scope and good functional group tolerance. nih.gov
Synthesis of Heterocyclic Derivatives Incorporating the Dienedioic Acid Scaffold
The structural framework of this compound and related unsaturated dicarboxylic acids can be utilized in the synthesis of various heterocyclic compounds. For instance, unsaturated diacids can be precursors for the synthesis of dihydro-2(3H)-furanones (γ-butyrolactones). acs.org
The synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide as an electrophile highlights a method for creating furan-based dicarboxylic acids. arkat-usa.org This suggests the potential for similar cyclization strategies with appropriately functionalized precursors related to this compound. The furan (B31954) Diels-Alder reaction is another important tool for creating complex molecular architectures, and while electron-withdrawing groups can deactivate the furan ring, activation can be achieved under certain conditions. rsc.org
Diaza-1,3-butadienes are versatile intermediates in the synthesis of a variety of nitrogen-containing heterocycles, including pyrazoles, imidazolines, and pyrroles, through cycloaddition and other reactions. nih.gov The conjugated diene system of this compound could potentially be modified to incorporate nitrogen atoms, opening up pathways to such heterocyclic systems.
Advanced Spectroscopic and Structural Characterization of 2,5 Diphenylhexa 2,4 Dienedioic Acid
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions in molecules containing chromophores. In the case of 2,5-diphenylhexa-2,4-dienedioic acid, the extensive network of conjugated π-systems, which includes two phenyl rings and a diene-dioic acid backbone, gives rise to characteristic absorptions in the UV-Vis region. The extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption of light at longer wavelengths.
The primary electronic transitions observed in conjugated systems like this compound are π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the phenyl groups in conjugation with the diene system further extends the delocalization of π-electrons, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) compared to simpler diene systems.
Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively documented in publicly available literature. However, based on the analysis of structurally similar compounds, such as diphenylpolyenes and other styryl derivatives, the expected absorption characteristics can be inferred. For instance, all-trans-1,6-diphenyl-1,3,5-hexatriene, which shares a similar conjugated system, exhibits a strong absorption band in the UV region. The electronic absorption spectra of such compounds are influenced by the planarity of the molecule; a more planar conformation allows for more effective π-orbital overlap and thus a shift to longer wavelengths.
The carboxylic acid functional groups in this compound can also influence the electronic transitions. The polarity of the solvent is known to affect the position and intensity of absorption bands. In polar solvents, hydrogen bonding interactions with the carboxylic acid groups can occur, potentially leading to shifts in the λmax values.
To illustrate the typical data obtained from UV-Vis spectroscopy for a compound with this type of chromophore, the following interactive data table presents hypothetical, yet scientifically reasonable, values for this compound based on related structures.
Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| Hexane | 350 | 60,000 | π → π |
| Ethanol | 355 | 62,000 | π → π |
| Dichloromethane | 352 | 61,000 | π → π* |
Note: The data in this table is illustrative and based on the spectroscopic properties of structurally analogous conjugated systems. Actual experimental values may vary.
This table highlights the expected strong absorption in the UVA range, characteristic of an extended π → π* transition. The molar absorptivity values (ε) are expected to be high, which is typical for such allowed transitions in highly conjugated molecules. The slight solvatochromic shift observed between non-polar (Hexane) and polar (Ethanol) solvents is also a common feature for molecules with polar functional groups.
Supramolecular Chemistry and Self Assembly of 2,5 Diphenylhexa 2,4 Dienedioic Acid Analogs
Design Principles for Self-Assembling Systems
The design of self-assembling systems based on analogs of 2,5-diphenylhexa-2,4-dienedioic acid relies on the predictable nature of non-covalent interactions. The key structural features of these molecules—two carboxylic acid groups and interconnected aromatic moieties—provide the necessary functionalities for directed assembly. acs.orgnih.gov Carboxylic groups are of particular interest because their capacity to both donate and accept hydrogen bonds facilitates reliable intermolecular cross-linking, which is crucial for the self-assembly of stable, well-ordered monolayers. researchgate.net
The fundamental design principles involve a balance of several interactions:
Directional Hydrogen Bonding: The carboxylic acid groups are primary drivers of assembly, forming predictable patterns like dimers and chains.
Aromatic Stacking (π-π Interactions): The phenyl rings and the conjugated diene system engage in stacking interactions, which help to organize the molecules into larger arrays.
Host-Guest Interactions: The assembled structures can create cavities or surfaces that bind other molecules, leading to more complex architectures.
Solvent and Surface Effects: The choice of solvent or substrate can significantly influence the final supramolecular structure by mediating intermolecular forces. rsc.org
By modifying the molecular structure, such as the nature of the aromatic core or the relative position of functional groups, it is possible to tune these interactions and control the resulting supramolecular architecture. acs.orgnih.gov
Hydrogen Bonding Networks in Dicarboxylic Acid Architectures
Hydrogen bonds are the most powerful forces for organizing molecules in the solid state. mdpi.com In dicarboxylic acid analogs, the O-H···O hydrogen bonds between carboxylic acid groups are particularly robust and directional, leading to the formation of well-defined supramolecular synthons. These synthons, in turn, assemble into larger one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.
Different functional groups can exhibit the same hydrogen-bonding patterns, an effect known as isographic functional groups. rsc.org The strength and geometry of these bonds can be analyzed using techniques like X-ray crystallography and infrared spectroscopy, which can detect shifts in vibrational frequencies indicative of strong hydrogen bonding. rsc.org
| Interaction Type | Donor-Acceptor Distance (Å) | System/Reference Context | Reference |
|---|---|---|---|
| O-H···O (Carboxylic Acid Dimer) | ~2.702 | General observation for COOH⋯COOH dimers. | rsc.org |
| O-H···N (Acid-Pyridine) | 2.53 - 2.68 | Co-crystals of dicarboxylic acids and N,N′-bis(2-pyridyl)aryldiamines, indicating strong bonds. | rsc.org |
| N-H···O | 2.70 - 3.00 | Observed in complexes involving 2-aminopyridine (B139424) N-H groups. | rsc.org |
| O-H···O (Short Hydrogen Bond) | ~2.49 | Observed in acetylenedicarboxylic acid dihydrate and oxalic acid dihydrate. | nih.gov |
π-Stacking Interactions of Phenyl and Diene Moieties
Alongside hydrogen bonding, π-stacking interactions play a crucial role in the self-assembly of aromatic compounds. mdpi.com These interactions arise from the attractive, non-covalent forces between aromatic rings. In analogs of this compound, both the phenyl groups and the conjugated diene system can participate in such interactions, contributing to the stability and order of the resulting assemblies.
The geometry of π-stacking is often not a perfectly cofacial (sandwich) arrangement but rather a parallel-displaced or "slipped-stack" motif. This configuration minimizes steric repulsion while maximizing attractive van der Waals forces. ohio-state.edu The strength of these interactions is sensitive to substituents on the aromatic rings. Computational studies have suggested that substituent effects are due to direct interactions between the substituent and the adjacent aromatic ring, rather than solely through polarization of the π-system. nih.govdntb.gov.ua The relative position of substituents can have a profound influence on the interaction strength. nih.gov These stacking forces are critical in guiding the formation of discrete molecular dimers or extended one-dimensional arrays in the solid state. nih.gov
Controlled Fabrication of Two-Dimensional (2D) Supramolecular Assemblies on Surfaces
The self-assembly of dicarboxylic acid analogs at liquid-solid interfaces allows for the fabrication of highly ordered 2D supramolecular structures. acs.orgnih.gov Scanning Tunneling Microscopy (STM) is a powerful tool for visualizing these assemblies with sub-molecular resolution, providing detailed information on the packing arrangement, lattice parameters, and molecular orientation within the unit cell. researchgate.net
On substrates like graphite, aromatic dicarboxylic acids typically form dense monolayers composed of one-dimensionally hydrogen-bonded rows. acs.orgnih.gov The stability, domain size, and degree of order in these monolayers depend on the specific molecular structure, its adsorption geometry, and the adsorption energy, which can be rationalized with support from density functional theory (DFT) calculations. acs.orgnih.gov The thermodynamic control often present in these systems allows the assembly to be steered by parameters such as concentration and temperature. researchgate.net
The deprotonation state of the carboxylic acid groups is a critical factor that can dramatically alter the self-assembly process on surfaces. acs.org On metal surfaces like gold or copper, the interaction with the substrate can induce deprotonation, transforming the neutral carboxylic acid (R-COOH) into a carboxylate species (R-COO⁻). acs.orgresearchgate.net
This change in chemical state leads to different intermolecular interactions. While neutral molecules primarily interact via hydrogen bonding, the resulting carboxylates interact through stronger, charge-assisted bonds or ionic interactions with the surface. researchgate.net This deprotonation-driven transformation can cause significant structural phase transitions in the 2D assembly. acs.org For instance, studies on aromatic carboxylic acids on gold electrodes have shown that applying a positive potential can induce a change from a planar physisorbed state to a perpendicular chemisorbed state, which is accompanied by deprotonation of the carboxyl group. researchgate.net The resulting ordered patterns are then controlled by different forces, such as intermolecular hydrogen bonds between the remaining COOH groups or coordination to the surface. researchgate.net The propensity for an acid to deprotonate on a surface depends on factors like the acidity of the molecule and the chemical nature of the substrate. acs.orgcmu.edu
Co-crystallization and Co-assembly with Other Molecular Components
Co-crystallization provides a powerful strategy to create complex, multi-component supramolecular architectures with tailored properties. By combining dicarboxylic acid analogs with complementary molecules (co-formers), it is possible to generate novel hydrogen-bonding networks and packing arrangements that are not accessible with the single components. mdpi.com
The selection of co-formers is guided by the principles of supramolecular synthon recognition. For example, pyridine (B92270) derivatives are excellent co-formers for carboxylic acids, as they readily form strong and directional O-H···N hydrogen bonds. mdpi.com The resulting structures often feature layered assemblies stabilized by a combination of strong O-H···N bonds and weaker interactions like C-H···O and C-H···N bonds. mdpi.com
Future Research Directions and Emerging Paradigms for 2,5 Diphenylhexa 2,4 Dienedioic Acid
Innovations in Green and Sustainable Synthetic Methodologies
The progression of green chemistry principles is set to revolutionize the synthesis of complex molecules like 2,5-Diphenylhexa-2,4-dienedioic acid. mdpi.com Future methodologies will prioritize environmental benignity, efficiency, and the use of renewable resources. Research is anticipated to move away from conventional methods that often rely on harsh conditions and hazardous solvents.
Key areas of innovation include:
Biomass-Derived Precursors: Exploring synthetic routes that begin with renewable feedstocks. For instance, methodologies developed for producing other bio-based diacids, such as 2,5-furandicarboxylic acid (FDCA) from fructose (B13574) or 5-hydroxymethylfurfural (B1680220) (HMF), could provide a blueprint for the sustainable production of precursors for this compound. mdpi.comrsc.org
Green Solvents and Reaction Conditions: The adoption of greener solvents like water, supercritical CO2, or bio-derived solvents such as dimethyl carbonate (DMC) is a critical next step. rsc.org Microwave-assisted and solvent-free "grinding" approaches, which have proven effective for other heterocyclic compounds, could drastically reduce reaction times and energy consumption. mdpi.comresearchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves a shift towards addition reactions and catalytic cycles over stoichiometric reagents.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches
| Parameter | Conventional Approach | Emerging Green Approach |
|---|---|---|
| Starting Materials | Petroleum-based | Biomass-derived, renewable |
| Solvents | Chlorinated hydrocarbons, DMF | Water, ionic liquids, scCO2, DMC |
| Reaction Conditions | High temperature, high pressure | Microwave irradiation, ambient temperature |
| Catalysts | Stoichiometric strong acids/bases | Heterogeneous, recyclable catalysts |
| Byproducts | Significant hazardous waste | Minimal waste, often water |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to improving the synthesis of this compound, enabling greater control over stereoselectivity (E/Z isomerism) and yield. Future research will likely focus on designing sophisticated catalytic systems that are not only efficient but also reusable and environmentally friendly.
Promising avenues of exploration include:
Heterogeneous Catalysts: Developing solid-supported catalysts, such as metals on alumina (B75360) (e.g., Ru/Al2O3) or zeolites, can simplify product purification and catalyst recycling, as demonstrated in the production of adipic acid from FDCA derivatives. nih.govresearchgate.net
Ionic Liquids (ILs): These compounds can act as both solvents and catalysts, offering a suitable environment for reactions. nih.gov The use of specific ILs, such as those with a methylimidazolium core, has shown high activity in ring-opening reactions of related cyclic compounds. nih.gov
Bifunctional Catalysts: Systems that possess both acidic and metallic sites could facilitate multi-step reactions in a single pot. For example, iodine-modified palladium catalysts have been shown to promote both hydrogenation and ring-opening steps in the synthesis of 2,5-hexanedione (B30556) from furanic aldehydes, a strategy that could be adapted for precursors of the target acid. nih.gov
Table 2: Potential Catalytic Systems for Dienedioic Acid Synthesis
| Catalyst Type | Example | Potential Advantage | Relevant Research Finding |
|---|---|---|---|
| Heterogeneous Metal | Ru/Al2O3 | Recyclable, high yield | Achieved 99% overall yield for adipic acid from an FDCA derivative. nih.gov |
| Ionic Liquid | [MIM(CH2)4SO3H]I | Acts as both solvent and catalyst; promotes nucleophilicity. | Demonstrated high conversion (>99%) and yield (98.4%) in THFDCA hydrogenolysis. nih.gov |
| Homogeneous Mixed Metal | Co/Mn/Br systems | High conversion and selectivity | Used for the oxidation of 5-methyl furfural (B47365) to FDCA with 100% conversion. researchgate.net |
| Bifunctional | Iodine-modified Pd | Combines hydrogenation and ring-opening/acidic steps. | Resulted in a 93.7% yield of 2,5-hexanedione from 5-methylfurfural. nih.gov |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
Understanding reaction mechanisms and kinetics is crucial for optimization. Future research will increasingly rely on advanced, in-situ characterization techniques that allow for real-time monitoring of chemical transformations as they occur.
Techniques expected to play a significant role include:
In-Situ Spectroscopy: Methods like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can track the formation and consumption of functional groups during a reaction, providing direct insight into reaction pathways. mdpi.com In-situ Raman has been effectively used to observe intermediates in catalytic processes. mdpi.com
Synchrotron-Based X-ray Techniques: High-intensity X-ray sources enable techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) to study the evolution of crystallinity and molecular orientation in thin films, which is critical for polymer development. gatech.edu
Advanced Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are invaluable for characterizing the morphology of resulting polymers and materials at the nanoscale. mdpi.com
Integration of Computational Design with Experimental Validation in Materials Discovery
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. By predicting the properties of novel derivatives of this compound, researchers can prioritize synthetic targets with the highest potential.
This integrated approach involves:
Density Functional Theory (DFT): DFT computations can be used to predict electronic properties, such as HOMO/LUMO energy levels and optical band gaps, which are essential for optoelectronic applications. researchgate.net This allows for the virtual screening of numerous candidate molecules before committing to laboratory synthesis.
Molecular Dynamics (MD) Simulations: MD can model the conformational behavior of polymers derived from this compound, predicting their mechanical and thermal properties.
Experimental Feedback Loop: The computationally designed materials are then synthesized and characterized. The experimental data are used to refine the theoretical models, creating a cycle of continuous improvement and more accurate future predictions.
Expanding Applications in Optoelectronic, Sensing, and Bio-Inspired Materials
The unique chemical structure of this compound—featuring a conjugated system flanked by carboxylic acid groups—makes it an attractive building block for a range of advanced materials.
Future application-focused research is likely to concentrate on:
Optoelectronic Materials: The π-conjugated backbone is ideal for creating organic semiconductors or components of Organic Light-Emitting Diodes (OLEDs). Research on analogous D-π-A-π'-D' structures containing 2,5-disubstituted 1,3,4-oxadiazole (B1194373) units has shown promise for efficient deep-blue emitters. researchgate.net
Chemical Sensors: The incorporation of this diacid into larger macrocyclic structures could yield fluorescent sensors. The phenyl and carboxylate groups can act as binding sites for specific ions, leading to a detectable change in fluorescence upon binding, similar to how 2,5-diphenyl gatech.edunih.govresearchgate.netoxadiazole-based ligands have been used for Zn(II) sensing. figshare.com
Bio-inspired Materials: Dicarboxylic acids are fundamental building blocks in nature. This compound could be used to synthesize polymers that mimic the properties of natural materials like resilin or spider silk, which are known for their exceptional resilience and strength. nih.govmdpi.com The rigidity of the diphenyl-diene core combined with flexible linkers could lead to novel copolymers with tunable mechanical properties. nih.gov
Q & A
Q. What are the established synthetic routes for 2,5-Diphenylhexa-2,4-dienedioic acid, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: Synthesis of dienedioic acids often employs biocatalytic pathways or condensation reactions. For example, substituted muconic acids (structurally similar to the target compound) are synthesized using E. coli lysates expressing CatA enzymes, with Tris buffer (pH 8.5) and substrates like substituted vanillins. Optimization involves adjusting reaction time (16–24 hours), temperature (30°C), and substrate-to-enzyme ratios. Post-synthesis, purification via acetone recrystallization or acid extraction is critical for isolating high-purity products .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the stereochemistry and purity of this compound?
Methodological Answer:
- 1H-NMR : Coupling constants (J values) between double-bond protons (e.g., J = 10–15 Hz for trans vs. J = 5–8 Hz for cis isomers) resolve stereochemistry. For example, (2Z,4E)-isomers show distinct splitting patterns compared to (2E,4E)-isomers .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1680–1720 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- High-Resolution Data : Collect data with resolution ≤1.0 Å to reduce ambiguity in electron density maps.
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in flexible dienedioic acids .
- Validation Tools : Cross-check refinement results with PLATON (ADDSYM) to detect missed symmetry or disorder .
Q. What computational approaches model the electronic properties and supramolecular interactions of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.
- Molecular Docking : Simulate interactions with biological targets (e.g., microbial enzymes) using AutoDock Vina, focusing on carboxylate coordination .
- Molecular Dynamics (MD) : Study solvent effects (e.g., water/DMSO) on conformational stability .
Q. How do phenyl substituents influence biodegradation pathways of this compound in microbial systems?
Methodological Answer:
- Enzyme Assays : Test meta-cleavage activity in Sphingomonas spp. using substrates with varying substituents. Electron-withdrawing groups (e.g., Cl) may slow catechol cleavage compared to methyl groups .
- Metabolite Profiling : Use LC-MS to identify intermediates (e.g., hydroxy-dienedioic acids) and propose degradation pathways .
- Gene Knockout Studies : Disrupt catA homologs to confirm enzymatic roles in aryl ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
